2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the butoxy group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a naphthoquinone derivative, while reduction can produce an amine-substituted sulfonamide.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.
Industry: Use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with broad-spectrum activity.
Uniqueness
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique structural features, such as the butoxy group and the naphthalene ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Biological Activity
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound's structure is characterized by a sulfonamide group, a naphthalene derivative, and a branched alkyl chain. The presence of chlorine and hydroxyl groups suggests potential interactions with biological targets.
Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Compounds containing naphthalene and sulfonamide moieties have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain derivatives showed IC50 values in the low nanomolar range against tumor-associated CA isoforms . This suggests that this compound could be investigated for similar effects.
The biological activity of sulfonamides often involves inhibition of enzyme activity or interference with cellular signaling pathways. The compound may exert its effects through:
- Enzyme Inhibition : By targeting specific enzymes such as carbonic anhydrases or kinases involved in cancer progression.
- Antiviral Mechanisms : Similar to other antiviral agents that disrupt viral replication processes or modulate host immune responses.
Study on Antiviral Activity
In a study examining the antiviral effects of related compounds, it was found that certain derivatives significantly reduced HBV replication in vitro. The most potent compound exhibited an EC50 value comparable to established antiviral drugs, indicating a promising therapeutic potential .
Study on Anticancer Efficacy
A series of sulfonamide derivatives were tested for their inhibitory effects on tumor-associated carbonic anhydrases. The results demonstrated that modifications to the naphthalene structure enhanced selectivity and potency against specific CA isoforms, suggesting that further development of this compound could yield similarly effective anticancer agents .
Data Summary
Properties
CAS No. |
501363-62-8 |
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Molecular Formula |
C28H36ClNO4S |
Molecular Weight |
518.1 g/mol |
IUPAC Name |
2-butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H36ClNO4S/c1-7-8-16-34-23-15-13-20(28(5,6)18-27(2,3)4)17-24(23)35(32,33)30-22-11-9-10-19-12-14-21(29)26(31)25(19)22/h9-15,17,30-31H,7-8,16,18H2,1-6H3 |
InChI Key |
GDHYBFCTPLRHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC=CC3=C2C(=C(C=C3)Cl)O |
Origin of Product |
United States |
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